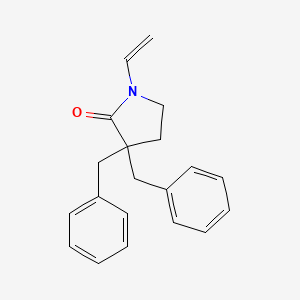

3,3-Dibenzyl-1-vinyl-2-pyrrolidinone

Description

Introduction and Background

Historical Development and Discovery

The development of 3,3-dibenzyl-1-vinyl-2-pyrrolidinone is rooted in advancements in pyrrolidinone chemistry during the late 20th century. Pyrrolidinones, cyclic amides derived from pyrrolidine, gained prominence after the commercialization of polyvinylpyrrolidone (PVP) in the 1940s. The introduction of substituents like benzyl and vinyl groups emerged from efforts to modulate the reactivity and solubility of pyrrolidinones for specialized applications. While the exact date of its first synthesis remains undocumented, methodologies involving nucleophilic substitution and vinylation—similar to those used for N-vinyl-2-pyrrolidone—were adapted to produce this derivative. Key milestones include:

- Benzylation strategies : Early work on 2-pyrrolidone derivatives utilized benzyl halides to introduce aromatic groups, enhancing thermal stability and lipophilicity.

- Vinylation techniques : Inspired by the industrial synthesis of N-vinylpyrrolidone, vinyl groups were incorporated to enable radical polymerization and copolymerization.

Position in Organic Chemistry Taxonomy

This compound belongs to the vinyl pyrrolidinone family, a subclass of five-membered lactams. Its taxonomic classification is defined by:

- Core structure : A pyrrolidinone ring (cyclic amide) with substituents at C3 and N1.

- Functional groups :

- Molecular formula : C₂₀H₂₁NO, distinguishing it from simpler analogs like N-vinyl-2-pyrrolidone (C₆H₉NO).

Table 1: Comparison of Pyrrolidinone Derivatives

Relevance in Contemporary Chemical Research

Recent studies highlight its utility in three domains:

- Polymer Chemistry : The vinyl group facilitates radical polymerization, forming copolymers with tunable glass transition temperatures and solubility profiles. For example, copolymers with acrylates exhibit enhanced mechanical strength in adhesives.

- Medicinal Chemistry : The benzyl groups enhance binding to hydrophobic pockets in proteins, making it a candidate for kinase inhibitor design. Derivatives have shown promise in stabilizing peptide conformations.

- Catalysis : As a ligand, its rigid pyrrolidinone core and aromatic substituents improve enantioselectivity in transition-metal-catalyzed reactions.

Relationship to Other Pyrrolidinone Derivatives

This compound shares structural motifs with several key derivatives:

- N-Vinyl-2-pyrrolidone : Both feature a vinyl group at N1, but the absence of benzyl groups in the latter limits its steric and electronic complexity.

- 3-Pyrroline-2-ones : These unsaturated analogs lack the vinyl and benzyl substituents, reducing their stability under acidic conditions.

- 1,5-Dimethyl-3,3-diphenyl-2-pyrrolidinone : Similar C3 aromatic substitution but differs in N1 and C5 groups, affecting ring conformation and reactivity.

The compound’s dual benzyl groups confer distinct advantages:

- Steric shielding : Protects the lactam ring from nucleophilic attack, enhancing stability in basic environments.

- π-Stacking capacity : Facilitates interactions with aromatic systems in host-guest chemistry.

Properties

IUPAC Name |

3,3-dibenzyl-1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-2-21-14-13-20(19(21)22,15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h2-12H,1,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTFAINMURDKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCC(C1=O)(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vinylation of 2-Pyrrolidone with Acetylene

- Process: 2-pyrrolidone or its substituted analogs react with acetylene in the presence of a base catalyst, typically potassium hydroxide (KOH), to form the vinyl group at the nitrogen atom.

- Mechanism:

- First, 2-pyrrolidone is converted to its potassium salt via reaction with KOH.

- Water generated during this step is removed by vacuum distillation and nitrogen bubbling to prevent ring opening and catalyst deactivation.

- Acetylene gas is then introduced under controlled pressure (0.9–1.5 MPa) and temperature (150–180 °C), often diluted with nitrogen for safety.

- Advantages: This method is mature, cost-effective, and widely used for NVP production.

- Limitations: Requires acetylene generation and purification facilities; water removal is critical to avoid by-products.

Amination of γ-Butyrolactone with Ethanolamine Followed by Dehydration

- Process: γ-Butyrolactone is aminated with ethanolamine to form N-hydroxyethyl pyrrolidone (NHP), which is then dehydrated to yield N-vinylpyrrolidone.

- Catalysts: Cation exchange molecular sieves or mixed metal oxides (zirconium oxide and tin oxide composites) are used to enhance dehydration selectivity.

- Conditions: Dehydration occurs at high temperatures (300–340 °C).

- Drawbacks: High production cost and complexity led to the discontinuation of this method industrially.

Synthesis of 3,3-Disubstituted-1-vinyl-2-pyrrolidinones

The synthesis of 3,3-disubstituted derivatives such as 3,3-dibenzyl-1-vinyl-2-pyrrolidinone typically involves:

Alkylation at the 3-Position of 1-Vinyl-2-pyrrolidinone

- Method:

- Starting from 1-vinyl-2-pyrrolidinone, strong bases such as lithium diisopropylamide (LDA) are used to deprotonate at the 3-position (α to the lactam carbonyl).

- The resulting enolate intermediate is then alkylated with benzyl bromide or similar benzyl halides to introduce benzyl groups.

- Example: Synthesis of 3-hexyl-1-vinyl-2-pyrrolidone was achieved by LDA deprotonation followed by alkylation with 1-bromohexane at low temperature (-78 °C), which can be adapted for dibenzyl substitution by using benzyl bromide twice or with excess reagent.

- Reaction Conditions:

- Dry, inert atmosphere (nitrogen or argon)

- Anhydrous solvents such as tetrahydrofuran (THF)

- Low temperatures to control reactivity and selectivity

Purification and Characterization

- After reaction completion, the product is purified by standard methods such as extraction, chromatography, and recrystallization.

- Characterization is performed by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and differential scanning calorimetry (DSC) for thermal properties.

Detailed Reaction Parameters and Data Table for Preparation of this compound

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Formation of 1-vinyl-2-pyrrolidinone | 2-pyrrolidone + acetylene, KOH catalyst, 150–180 °C, 0.9–1.5 MPa, N₂ dilution | Vinylation at nitrogen to form 1-vinyl-2-pyrrolidinone |

| 2. Deprotonation at C3 | Lithium diisopropylamide (LDA), THF, -78 °C | Generate enolate at 3-position for alkylation |

| 3. Alkylation | Benzyl bromide (2 equiv), room temperature to RT | Introduce two benzyl groups at C3 position |

| 4. Work-up and Purification | Extraction, chromatography, recrystallization | Isolate pure this compound |

| 5. Characterization | ¹H NMR, ¹³C NMR, DSC, MS | Confirm structure and purity |

Research Findings and Considerations

- Catalyst Role: KOH is essential for vinylation but requires strict water control to prevent by-product formation such as potassium 4-aminobutyrate, which deactivates the catalyst.

- Reaction Safety: Acetylene is explosive under pressure; thus, it is diluted with nitrogen during vinylation to ensure safe operation.

- Selectivity: High selectivity (>90%) for vinylation can be achieved with optimized reaction parameters and recirculation of unreacted materials to improve conversion.

- Substitution Effects: Introducing bulky benzyl groups at the 3-position influences reactivity and polymerization behavior, as seen in analogous studies of 3-alkylated vinylpyrrolidinones.

- Alternative Routes: While amination and dehydration offer routes to vinylpyrrolidinones, their high cost and complexity limit their applicability for substituted derivatives like 3,3-dibenzyl compounds.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dibenzyl-1-vinyl-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide are used under mild conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Substituted pyrrolidinones.

Scientific Research Applications

3,3-Dibenzyl-1-vinyl-2-pyrrolidinone is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of polymers and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3,3-Dibenzyl-1-vinyl-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. The vinyl group allows for covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition. The benzyl groups enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Key Compounds for Comparison :

3-Benzoyl-N-vinylpyrrolidin-2-one ()

3-Amino-1-(4-tert-butylbenzyl)-2-pyrrolidinone ()

Pyrrolidine-2,3-dione derivatives ()

Data Table: Structural and Functional Comparisons

Reactivity and Functionalization Potential

- Vinyl Group: In both this compound and 3-benzoyl-N-vinylpyrrolidin-2-one, the vinyl group serves as a carbanion equivalent or dienophile in cycloadditions. However, steric hindrance from dibenzyl groups in the former may reduce reaction rates compared to the less hindered benzoyl analog .

- Amino vs. Benzyl Substituents: The amino group in ’s compound enhances nucleophilicity and hydrogen-bonding capacity, making it suitable for targeting biological receptors. In contrast, the dibenzyl groups in the target compound prioritize lipophilicity and steric shielding .

- Dione Derivatives: Pyrrolidine-2,3-diones () exhibit heightened electrophilicity due to dual ketones, enabling nucleophilic attacks at both carbonyl sites. This contrasts with 2-pyrrolidinones, where reactivity is concentrated at the single ketone .

Biological Activity

3,3-Dibenzyl-1-vinyl-2-pyrrolidinone (DBVP) is a synthetic compound belonging to the class of pyrrolidinones. It is characterized by two benzyl groups attached to the third carbon of the pyrrolidinone ring and a vinyl group on the nitrogen atom. This unique structure contributes to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.

- Chemical Formula : CHNO

- CAS Number : 1353499-92-9

- Molecular Weight : 305.39 g/mol

DBVP exhibits its biological activity primarily through interactions with various molecular targets such as enzymes and receptors. The vinyl group facilitates covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity. The presence of two benzyl groups enhances the compound's hydrophobicity, thereby increasing its binding affinity to hydrophobic targets .

Enzyme Inhibition

DBVP has been studied for its potential as an enzyme inhibitor. Its mechanism involves binding to the active sites of enzymes, which can disrupt normal biochemical pathways. For instance, it has shown promise in inhibiting proteases, which are critical in various physiological processes and disease states .

Antimicrobial Properties

Research indicates that DBVP possesses antimicrobial activities against a range of pathogens. The compound's ability to disrupt microbial cell function makes it a candidate for further investigation in antimicrobial drug development .

Antiviral Activity

In silico studies suggest that DBVP may inhibit viral proteases, specifically targeting dengue virus (DENV) protease NS2B-NS3. This potential antiviral activity positions DBVP as a promising lead compound for developing treatments against viral infections .

Study on Enzyme Inhibition

A study conducted on the inhibitory effects of DBVP on specific enzymes demonstrated that it significantly reduced the activity of target proteases in vitro. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for diseases involving protease dysregulation.

Antimicrobial Efficacy

In a comparative study assessing various compounds for antimicrobial efficacy, DBVP was found to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential utility in treating bacterial infections.

Data Table: Biological Activity Overview

Q & A

Q. What are effective synthetic routes for 3,3-Dibenzyl-1-vinyl-2-pyrrolidinone, and what intermediates are critical for yield optimization?

Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

- Alkylation : Introducing benzyl groups via nucleophilic substitution using benzyl halides.

- Cyclization : Formation of the pyrrolidinone core via intramolecular amidation or ring-closing metathesis.

- Vinylation : Incorporation of the vinyl group using palladium-catalyzed coupling (e.g., Heck reaction) .

Key intermediates include the unsubstituted pyrrolidinone precursor and benzylated intermediates. Yield optimization requires strict control of reaction temperature and stoichiometric ratios of alkylating agents.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, vinyl protons at δ 5.0–6.0 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the solid state .

- Mass Spectrometry : Confirm molecular weight (expected [M+H] ~ 346.4 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the vinylation step?

Methodological Answer :

- Catalyst Screening : Test Pd(PPh) vs. Pd(OAc) with ligands (e.g., P(t-Bu)) to reduce β-hydride elimination.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Temperature Gradients : Lower temperatures (40–60°C) minimize polymerization of the vinyl group .

Document kinetic profiles using HPLC to track byproduct formation .

Q. What analytical strategies resolve contradictions in stereochemical assignments of this compound derivatives?

Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns to separate enantiomers and assign configurations via retention times .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) .

- Dynamic NMR : Detect atropisomerism or hindered rotation in substituted derivatives .

Q. How should researchers address discrepancies in bioactivity data across different batches of the compound?

Methodological Answer :

- Purity Analysis : Quantify impurities (>98% purity via HPLC) and correlate with bioassay results .

- Stability Studies : Monitor degradation under light/heat using accelerated aging tests.

- Empirical Contradiction Analysis : Apply statistical falsification frameworks (e.g., refutability checks via ANOVA or Bayesian inference) to identify batch-specific variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.